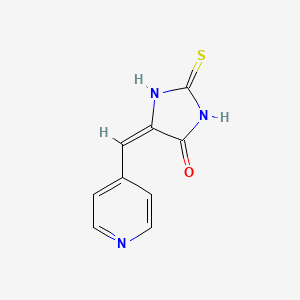
5-(4-pyridinylmethylene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in derivatives of imidazolidinone, such as "5-(4-pyridinylmethylene)-2-thioxo-4-imidazolidinone," stems from their diverse chemical reactivity, potential biological activity, and use in organic synthesis and material science. These compounds are synthesized for studying their photophysical behavior, molecular structure, and chemical reactivity.
Synthesis Analysis
Synthesis of this compound and its derivatives often involves multistep reactions, including the condensation of hydantoin derivatives with various aldehydes or ketones. For instance, a family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties has been synthesized, showing significant fluorescence properties (Garre et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds has been explored through various methods, including X-ray diffraction analysis. For example, the structure of a dinuclear copper complex derived from 5-(pyridine-2-yl-methyl)-2-thioxo-4-imidazolidinones was determined, showing oxidation and formation of an exocyclic double bond at the C5 position upon reaction with copper(II) chloride (Majouga et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including oxidation, complexation with metals, and cycloaddition reactions. Their reactivity with nitrile oxides and other reagents has been studied to produce a range of products, showing their versatility in organic synthesis (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties, such as solubility, fluorescence, and photophysical behavior, are significant for the application of these compounds. The fluorescent properties of organoboron complexes containing imidazolidine moieties have been highlighted, with quantum yields reported up to 91.7% in certain solvents, indicating their potential use in bioorthogonal chemistry and imaging applications (Garre et al., 2019).
特性
IUPAC Name |
(5E)-5-(pyridin-4-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-7(11-9(14)12-8)5-6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHVFUOYXBQCBY-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C2C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/2\C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

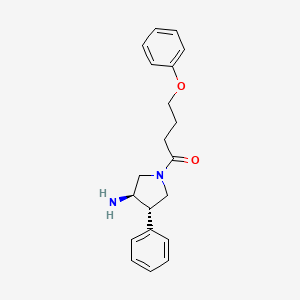
![2-methyl-6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B5676669.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5676677.png)
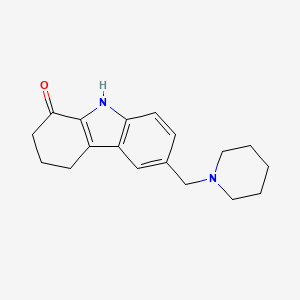
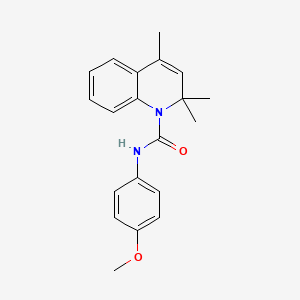
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5676700.png)
![2-(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethylethanamine](/img/structure/B5676705.png)
![1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5676710.png)
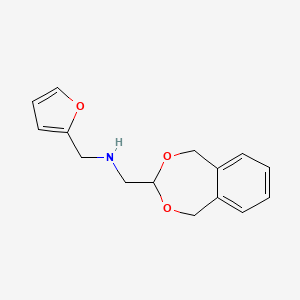
![2-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5676715.png)
![4-[4-(trifluoromethyl)benzyl]morpholine](/img/structure/B5676717.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(3-thienyl)propanoyl]-4-piperidinol](/img/structure/B5676718.png)
![2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5676723.png)
![1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5676725.png)